molecular formula C10H10O B1278101 3-Cyclopropylbenzaldehyde CAS No. 201851-03-8

3-Cyclopropylbenzaldehyde

Cat. No. B1278101
M. Wt: 146.19 g/mol
InChI Key: COHGKAMBYJGYOZ-UHFFFAOYSA-N
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Description

3-Cyclopropylbenzaldehyde is a chemical compound with the CAS Number: 201851-03-8 . It has a molecular weight of 146.19 and is typically in liquid form .


Molecular Structure Analysis

The InChI code for 3-Cyclopropylbenzaldehyde is 1S/C10H10O/c11-7-8-2-1-3-10 (6-8)9-4-5-9/h1-3,6-7,9H,4-5H2 . This indicates that the molecule consists of 10 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3-Cyclopropylbenzaldehyde is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

3-Cyclopropylbenzaldehyde is a chemical compound with the CAS Number: 201851-03-8 . It is commonly used in the field of chemistry for various applications .

  • Pharmaceutics : Benzaldehyde is an important intermediate in the synthesis of many medicinal compounds .
  • Pharmaceutics : Benzaldehyde is an important intermediate in the synthesis of many medicinal compounds .

Safety And Hazards

The safety information for 3-Cyclopropylbenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-cyclopropylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6-7,9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHGKAMBYJGYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443927
Record name 3-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylbenzaldehyde

CAS RN

201851-03-8
Record name 3-cyclopropylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyclopropylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PL Ornstein, TJ Bleisch, MB Arnold… - Journal of medicinal …, 1998 - ACS Publications
In this paper we describe the synthesis of a series of α-substituted analogues of the potent and selective group II metabotropic glutamate receptor (mGluR) agonist (1S,1‘S,2‘S)-…
Number of citations: 120 pubs.acs.org
FS Willard, DB Wainscott, AD Showalter… - Journal of Medicinal …, 2021 - ACS Publications
The identification of LSN3318839, a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R), is described. LSN3318839 increases the potency and efficacy of the …
Number of citations: 9 pubs.acs.org
NA Anderson, S Campos, S Butler… - Journal of Medicinal …, 2019 - ACS Publications
The heterodimeric transmembrane αv integrin receptors have recently emerged as potential targets for the treatment of idiopathic pulmonary fibrosis. Herein, we describe how subtle …
Number of citations: 7 pubs.acs.org

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